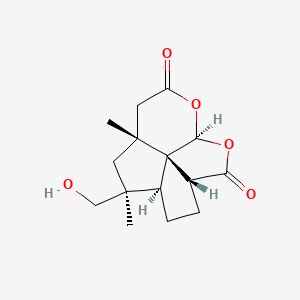
Penifulvin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penifulvin C is a natural product found in Penicillium griseofulvum with data available.
Scientific Research Applications
Insecticidal Properties
Penifulvin A, closely related to Penifulvin C, is reported as a potent insecticide against the fall armyworm Spodoptera frugiperda. This insect causes significant damage to a variety of field crops in the US. The synthesis of Penifulvin A, which shares a structural relationship with Penifulvin C, offers insights into its potential as an insecticidal agent. The key steps in synthesizing Penifulvin A involve meta-photocycloaddition and an oxidation cascade, leading to the natural product (Gaich & Mulzer, 2009).
Biomimetic Synthesis
The biomimetic synthesis of Penifulvins B and C, which are structurally similar to Penifulvin A, employs a meta-photocycloaddition as a key step. This process rapidly accesses the fenestrane-type carboskeleton with control over an on-ring quaternary stereocenter. The synthesis route is concise, stereocontrolled, scalable, and flexible, only requiring one protecting group. This approach is significant for the study of Penifulvins, including Penifulvin C (Gaich & Mulzer, 2010).
Natural Occurrence and Activity
Penifulvin A, again closely related to Penifulvin C, is a novel fungal metabolite with a unique ring system, isolated from Penicillium griseofulvum. It demonstrates significant activity in dietary assays against the fall armyworm. This natural occurrence and bioactivity provide a context for understanding the potential applications of Penifulvin C (Shim et al., 2006).
Structural Analysis and Derivatives
Penifulvins B-E, structurally related to Penifulvin A and therefore to Penifulvin C, have been isolated from Penicillium griseofulvum. These compounds, including Penifulvin C, are presumed to be derived from a silphinene precursor, indicating a complex biosynthetic pathway and diverse potential applications (Shim et al., 2006).
Synthetic Studies and Applications
Recent synthetic studies of Penifulvins, including Penifulvin C, have focused on creating novel molecular scaffolds that are of biological and theoretical interest. The synthesis of these complex natural products, particularly those with challenging structures like fenestranes, is critical for understanding their potential applications in various fields (Das & Chakraborty, 2016).
properties
Product Name |
Penifulvin C |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(1R,4S,8R,10S,11S,14S)-10-(hydroxymethyl)-8,10-dimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione |
InChI |
InChI=1S/C15H20O5/c1-13(7-16)6-14(2)5-10(17)19-12-15(14)8(11(18)20-12)3-4-9(13)15/h8-9,12,16H,3-7H2,1-2H3/t8-,9-,12-,13+,14-,15-/m0/s1 |
InChI Key |
JDYIPAACNVDCTH-CVSWBCQPSA-N |
Isomeric SMILES |
C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4[C@@](C2)(C)CO)C(=O)O3 |
Canonical SMILES |
CC12CC(=O)OC3C14C(CCC4C(C2)(C)CO)C(=O)O3 |
synonyms |
penifulvin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



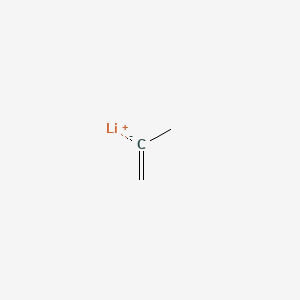

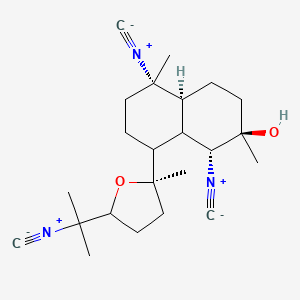

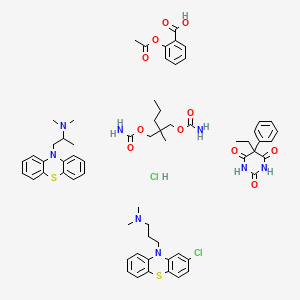


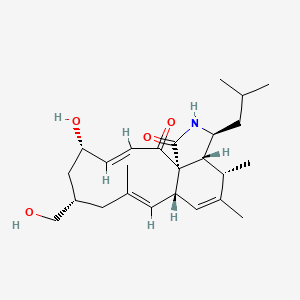

![Phosphonic acid, [(2S)-3-amino-2-hydroxypropyl]-](/img/structure/B1250592.png)
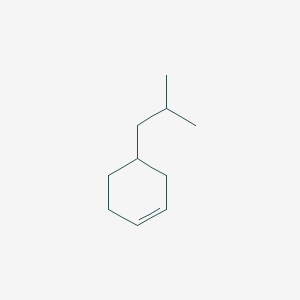

![analogue 24 [PMID: 11551758]](/img/structure/B1250598.png)
![(E)-2-[(4-tert-butylphenyl)methylsulfanyl]-3-[4-[2-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B1250599.png)